

A Comparative Guide to PHD Inhibitors: JNJ-42041935 Versus Commercial Alternatives

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Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational prolyl hydroxylase domain (PHD) inhibitor **JNJ-42041935** against commercially available PHD inhibitors such as roxadustat, daprodustat, and vadadustat. The focus is on providing a data-driven comparison of their efficacy, safety, and, where available, cost-effectiveness to inform research and drug development decisions.

Introduction to PHD Inhibitors

Prolyl hydroxylase domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF) pathway.^{[1][2][3]} By inhibiting PHD enzymes, these small molecules prevent the degradation of HIF- α , leading to the activation of downstream genes involved in erythropoiesis, iron metabolism, and angiogenesis.^{[2][3]} This mechanism of action has led to the development of several PHD inhibitors for the treatment of anemia associated with chronic kidney disease (CKD).^{[2][3]}

JNJ-42041935 is a potent and selective inhibitor of PHD1, PHD2, and PHD3.^{[4][5]} While currently available for research purposes, it represents a valuable tool for investigating the therapeutic potential of PHD inhibition. This guide compares its preclinical profile with the clinical and economic data of approved PHD inhibitors.

Data Presentation

Table 1: Comparative Efficacy of PHD Inhibitors

Inhibitor	Study Population	Key Efficacy Endpoints	Results
JNJ-42041935	Inflammation-induced anemic rats	Hemoglobin, Hematocrit, Reticulocytes	100 µmol/kg/day for 14 days reversed anemia. A 5-day treatment increased hemoglobin by 2.3 g/dl and hematocrit by 9%. [4] [6]
Roxadustat	Non-dialysis-dependent CKD patients	Hemoglobin response rate	Significantly higher rate of clinical response compared to placebo. [7] [8]
Daprodustat	Non-dialysis and dialysis-dependent CKD patients	Change in Hemoglobin from baseline	Non-inferior to darbepoetin alfa in maintaining hemoglobin levels. [9] [10]
Vadadustat	Dialysis-dependent CKD patients	Change in Hemoglobin from baseline	Non-inferior to darbepoetin alfa in increasing hemoglobin levels. [11] [12]
Molidustat	Non-dialysis and dialysis-dependent CKD patients	Change in Hemoglobin from baseline	Effective in maintaining hemoglobin concentrations, comparable to darbepoetin and epoetin. [13]

Table 2: Cost-Effectiveness of Commercial PHD Inhibitors

Inhibitor	Comparator	Country/Perspective	Key Findings
Roxadustat	Erythropoiesis-Stimulating Agents (ESAs)	UK	Less costly and more effective, with a 67% probability of being cost-effective at a £20,000/QALY threshold. [14] [15]
Roxadustat	Placebo	China	Cost-effective at a willingness-to-pay threshold of \$29,295 per QALY. [7] [8]
Daprodustat	Darbepoetin alfa & Epoetin alfa	Canada	Less costly and produced more quality-adjusted life years (QALYs). [16]
Vadadustat	ESAs	UK	Less effective and less costly on average, but considered cost-effective at a £20,000/QALY threshold due to lower costs. [12]
Vadadustat	Darbepoetin alfa	-	Oral administration could reduce annual treatment costs by approximately \$2500 per patient compared to ESAs. [11]

Note: Cost-effectiveness data for **JNJ-42041935** is not available as it is an investigational compound.

Experimental Protocols

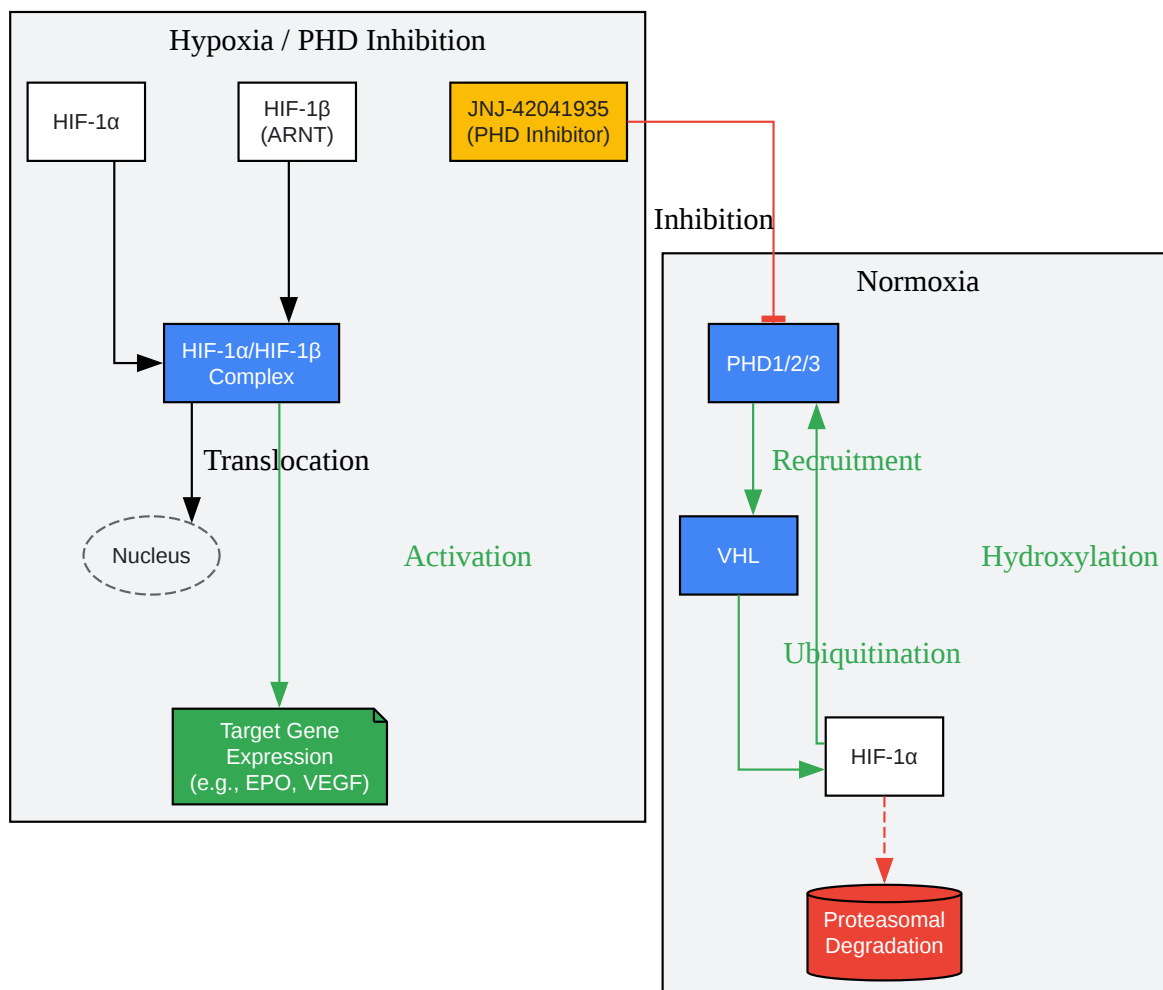
JNJ-42041935: In Vivo Efficacy in a Rat Model of Inflammation-Induced Anemia

- Animal Model: Lewis rats were used to induce anemia through chronic inflammation.
- Dosing: **JNJ-42041935** was administered orally at a dose of 100 $\mu\text{mol/kg}$ once daily for 14 consecutive days.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Blood Collection and Analysis: Blood samples were collected to measure hemoglobin, hematocrit, and reticulocyte counts to assess the reversal of anemia.[\[4\]](#)[\[6\]](#)

Cost-Effectiveness Analysis of Roxadustat (UK Perspective)

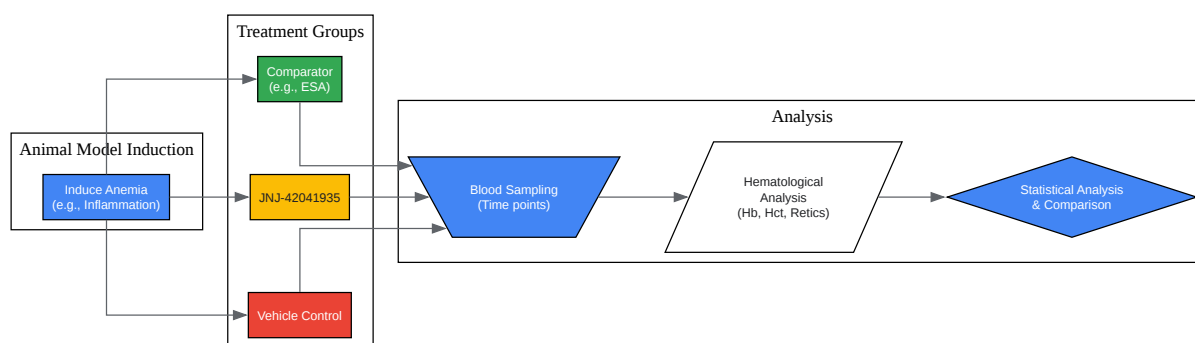
- Model: A cohort-based Markov model was developed for a hypothetical cohort of 1,000 patients with anemia of non-dialysis-dependent CKD.[\[14\]](#)
- Health States: The model incorporated eight health states representing the hemoglobin level of each patient.[\[14\]](#)
- Data Source: The model was informed by individual patient-level data from the roxadustat global phase 3 clinical trial program.[\[14\]](#)
- Outcome Measures: The analysis compared the costs and quality-adjusted life years (QALYs) of roxadustat versus erythropoiesis-stimulating agents (ESAs).[\[14\]](#)

Mandatory Visualization



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Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions with PHD inhibition.



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Caption: A typical experimental workflow for evaluating the efficacy of a PHD inhibitor in an animal model.

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- To cite this document: BenchChem. [A Comparative Guide to PHD Inhibitors: JNJ-42041935 Versus Commercial Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608221#cost-effectiveness-of-jnj-42041935-vs-other-commercial-phd-inhibitors]

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